Hexafluoropropylene oxide
Overview
Description
Synthesis Analysis
HFPO is synthesized from hexafluoropropene (HFP) and oxygen, using hexafluoropropane as a solvent. The synthesis process is influenced by the ratios of HFP to oxygen and solvent, as well as by the temperature. This reaction demonstrates first-order kinetics for hexafluoropropene with an activation energy of 80.9 kJ/mol at temperatures between 110°C and 125°C and a pressure of 3 MPa (Ods Substitutes, 2008). Another approach utilizes hexafluoropropylene, sodium hypochlorite, 1,1,2-trichlorotrifluoroethane, and trioctylmethylammonium chloride, showcasing a high conversion and selectivity under optimized conditions (Y. Hon, 2015).
Molecular Structure Analysis
The molecular structure of HFPO includes a three-carbon backbone with six fluorine atoms and an epoxide group, contributing to its reactive nature. This structure facilitates various chemical reactions, including polymerization and functionalization processes. The electronic configuration and spatial arrangement of atoms in HFPO are crucial for its chemical behavior, serving as a key intermediate in synthesizing fluorinated materials with desired properties.
Chemical Reactions and Properties
HFPO undergoes various chemical reactions due to its epoxide group and the presence of fluorine atoms. It participates in ring-opening reactions, polymerization, and serves as a precursor for fluorinated alcohols and acids. Novel reactions of HFPO include its transformation into bromofluoro esters through a reaction with lithium bromide/zinc bromide and primary and secondary alcohols (P. Coe, M. Löhr, C. Rochín, 1998).
Physical Properties Analysis
The physical properties of HFPO, such as boiling point, melting point, and solubility, are significantly influenced by its molecular structure. The presence of fluorine atoms imparts high chemical and thermal stability, while the epoxide group increases reactivity. These properties make HFPO a versatile intermediate in various industrial applications.
Chemical Properties Analysis
HFPO's chemical properties are characterized by its reactivity towards nucleophiles, including water, alcohols, and amines, facilitating a wide range of chemical transformations. Its stability under various conditions and the ability to participate in polymerization reactions make it an essential compound in the production of fluorinated polymers and surfactants.
- Ods Substitutes. (2008). Kinetics on the Synthesis of Hexafluoropropylene Oxide. Chemical Reaction Engineering and Technology. Link to paper.
- Y. Hon. (2015). Synthesis of Hexafluoropropylene Oxide and its Reaction Mechanism. Journal of Chemical Engineering of Chinese Universities. Link to paper.
- P. Coe, M. Löhr, C. Rochín. (1998). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. Journal of The Chemical Society-perkin Transactions 1. Link to paper.
Scientific Research Applications
Electrochemical Treatment and Water Purification
Hexafluoropropylene oxide dimer acid (HFPO-DA), a derivative of hexafluoropropylene oxide (HFPO), is studied for its removal from water. HFPO-DA, known as GenX, is a persistent chemical challenging to degrade due to its robust carbon-fluorine bonds. Research demonstrates efficient removal using a combination of nanofiltration and electrochemical oxidation. Nanofiltration membranes like NF90 can remove 99.5% of HFPO-DA from contaminated water, while subsequent electrochemical treatment significantly reduces energy and electrode costs. This method offers a sustainable and cost-effective solution for eliminating HFPO-DA and similar substances from water sources (Pica et al., 2019).
Degradation and Environmental Risk
HFPO oligomer acids, including HFPO dimer, trimer, and tetramer acids (HFPO-DA, HFPO-TA, and HFPO-TeA), are PFOA alternatives used in fluoropolymer production. These compounds have been detected globally in water sources and pose a higher ecological risk than PFOA. HFPO-DA, in particular, resists oxidation, making its removal more challenging. Studies have shown that HFPO-TA and HFPO-TeA can be oxidized using UV/persulfate due to their different molecular configurations. However, this process risks generating HFPO-DA as a byproduct. Conversely, a UV/sulfite system effectively degrades HFPO-TA and HFPO-TeA without byproduct accumulation. Thus, a combination of nanofiltration and UV/sulfite reduction is proposed as a viable approach for removing HFPO oligomer acids from drinking water (Bao et al., 2020).
Industrial Applications and Polymer Synthesis
HFPO is used in various industrial applications, particularly in the synthesis of polymers. Research in this area focuses on understanding the polymerization processes of HFPO, leading to the creation of polymers with exceptional thermal and chemical resistance. These polymers can undergo a range of chemical reactions at their acyl fluoride end groups, facilitating the synthesis of high polymers for specialized applications. Mechanistic and kinetic studies provide insights into the conditions needed for the controlled synthesis of poly-HFPO and its derivatives, which have significant industrial potential (Hill, 1974).
Destruction of Chemical Warfare Agents
Research also explores the use of HFPO in the destruction of chemical warfare agent mimics. Nanoscale magnesium oxide powders can destructively adsorb HFPO, producing compounds like MgF2, CO, CO2, and graphite. This reaction, effective at specific temperatures and surface oxide-to-HFP ratios, holds potential for neutralizing hazardous substances, including chemical warfare agents, through environmentally friendly methods (Lucas & Klabunde, 1999).
Safety And Hazards
Future Directions
Hexafluoropropylene oxide is a versatile chemical compound used in various industries, with applications ranging from non-stick coatings to firefighting foams and refrigerants. The market for HFPO is driven by the demand for innovative solutions in these industries, while also facing challenges related to environmental regulations and safety concerns .
properties
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXOWRDDHCDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75266-03-4, 25038-02-2 | |
Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |
Source | CAS Common Chemistry | |
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Record name | Poly(hexafluoropropylene oxide) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6029177 | |
Record name | Trifluoro(trifluoromethyl)oxirane | |
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Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Boiling Point |
-18 °F at 760 mmHg (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Product Name |
Hexafluoropropylene oxide | |
CAS RN |
428-59-1, 25038-02-2 | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Hexafluoropropylene oxide | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Hexafluoropropylene oxide, homopolymer | |
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Record name | PERFLUOROPROPYLENE OXIDE | |
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Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |
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Melting Point |
-200 °F (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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